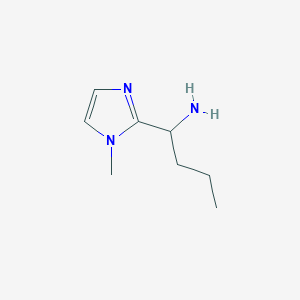

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Description

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHRJBKKWLZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Executive Summary & Molecular Identity[1]

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 1033693-05-8) represents a distinct class of

This guide details the physicochemical profile, stereoselective synthesis, and analytical characterization of this compound, emphasizing its utility as a high-value intermediate in medicinal chemistry.

Core Physicochemical Data

| Parameter | Value | Technical Note |

| CAS Number | 1033693-05-8 | Validated identifier |

| Formula | ||

| Molecular Weight | 153.22 g/mol | Calculated (C=12.01, H=1.008, N=14.01) |

| Exact Mass | 153.1266 | Monoisotopic mass for HRMS |

| pKa (Imidazolium) | ~7.0 - 7.2 | Pyridine-like nitrogen (N3) protonation |

| pKa (Amine) | ~9.5 - 10.0 | Primary aliphatic amine |

| LogP | ~0.4 (Est.) | Amphiphilic nature due to dual ionization states |

| H-Bond Donors | 1 | Primary amine ( |

| H-Bond Acceptors | 2 | Imidazole N3 and Amine N |

Structural Architecture & Stereochemistry

The molecule features a central chiral carbon (

-

The

-Electron Rich Heterocycle: The 1-methylimidazole ring prevents tautomerization (unlike NH-imidazoles), fixing the nitrogen lone pair vectors. The N3 position acts as a robust hydrogen bond acceptor. -

The Aliphatic Chain: The propyl tail (part of the butyl backbone) provides lipophilic bulk, crucial for hydrophobic pocket occupancy in enzymatic targets.

-

The Primary Amine: Acts as a key solubilizing group and a point for further diversification (e.g., amide coupling, reductive amination).

Stereochemical Implications

The C1 position is a stereogenic center. In biological assays, the

Synthetic Pathways: The "Ellman" Protocol[2][3][4]

While reductive amination of ketones yields racemic mixtures, high-value applications require enantiopurity. The most robust, self-validating protocol for synthesizing this scaffold is the Ellman Sulfinamide Strategy . This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.[1]

Reaction Logic[6]

-

Condensation: 1-Methylimidazole-2-carboxaldehyde is condensed with chiral tert-butanesulfinamide to form a sulfinyl imine.

-

Diastereoselective Addition: A propylmetal reagent (Grignard) adds to the imine. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face (Face-Selective Addition).

-

Deprotection: Acidic cleavage yields the free chiral amine.

Step-by-Step Protocol

Step 1: Imine Formation

-

Reagents: 1-Methylimidazole-2-carboxaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq),

(2.0 eq). -

Solvent: Anhydrous THF.

-

Procedure: Mix aldehyde and sulfinamide in THF. Add

dropwise (acts as Lewis acid and water scavenger). Stir at RT for 12-24h. -

Validation: Monitor disappearance of aldehyde peak via TLC or LCMS.

Step 2: Grignard Addition (Critical Step)

-

Reagents: Propylmagnesium bromide (2.0 eq).

-

Conditions: DCM or Toluene at -78°C.

-

Mechanism: The Grignard reagent attacks the

bond. The cyclic transition state (Zimmerman-Traxler model) dictated by the sulfinyl group ensures high Diastereomeric Ratio (dr > 95:5).

Step 3: Cleavage

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C. The N-S bond cleaves, precipitating the amine as a hydrochloride salt.

Synthetic Workflow Diagram

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary chemistry to ensure enantiomeric purity.

Analytical Characterization & Quality Control

Due to the high polarity of the imidazole-amine motif, standard reverse-phase HPLC often results in peak tailing. The following protocols ensure data integrity.

HPLC Method (Basic Mobile Phase)

Standard silica-based C18 columns degrade at high pH. Use a hybrid-silica column (e.g., Waters XBridge) resistant to basic conditions.

-

Column: C18 Hybrid,

, -

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Rationale: High pH keeps the amine neutral (unprotonated), improving peak shape and retention.

NMR Validation Criteria

-

1H NMR (DMSO-d6):

- 6.8 - 7.2 ppm: Two doublets (or singlets depending on resolution) for Imidazole C4/C5 protons.

-

3.6 - 3.7 ppm: Singlet for N-Methyl group (

-

3.9 - 4.1 ppm: Triplet/Multiplet for the chiral

- 0.8 - 0.9 ppm: Triplet for the terminal methyl of the butyl chain.

Pharmaceutical Applications & Signaling

This molecule serves as a bioisostere for histamine derivatives and is a critical fragment in designing inhibitors for targets requiring a hydrogen-bond acceptor/donor pair separated by a specific distance.

Pharmacophore Mapping

-

Kinase Hinge Binding: The imidazole N3 can accept a hydrogen bond from the kinase hinge region (e.g., ATP binding site).

-

Salt Bridging: The primary amine, protonated at physiological pH, can form salt bridges with Aspartate or Glutamate residues (e.g., the conserved Glu in the

C-helix of kinases).

Figure 2: Pharmacophore interaction map demonstrating the dual binding modes (H-bond and Ionic) typical of this scaffold.

References

-

Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine Product Page. Sigma-Aldrich. Link

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

-

PubChem. (2025).[2] (1-methyl-1H-imidazol-2-yl)methanamine Compound Summary. National Library of Medicine. Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Context: Process safety for Grignard reagents). Link

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine .

Executive Summary

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine is a bifunctional heterocyclic building block characterized by a polar, basic imidazole core and a lipophilic butyl chain. Its utility in pharmaceutical synthesis—specifically as a histamine analogue intermediate and a ligand for transition metal catalysis—relies heavily on precise solvent selection.[1]

This guide provides a comprehensive solubility profile derived from structural thermodynamics and empirical analog data.[1] It establishes that the compound exhibits amphiphilic behavior , showing high miscibility in polar protic and chlorinated solvents, while displaying pH-dependent partitioning in aqueous media.[1]

Physicochemical Characterization

To understand the solubility behavior, we must first analyze the structural determinants of the molecule.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 153.23 g/mol | Low MW facilitates dissolution in diverse solvents. |

| Physical State | Liquid (at RT) | Suggests lower lattice energy barrier for dissolution compared to crystalline solids.[1] |

| pKa (Predicted) | ~7.0 (Imidazole), ~10.5 (Amine) | Critical: Solubility is highly pH-dependent.[1] The molecule is a di-base. |

| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic.[1] Soluble in organics but retains water affinity.[1] |

| H-Bond Donors | 1 (Primary Amine -NH₂) | Capable of H-bonding with protic solvents (MeOH, Water).[1] |

| H-Bond Acceptors | 2 (Imidazole N, Amine N) | High affinity for polar solvents.[1] |

Structural Analysis

The molecule consists of two competing domains:[1]

-

Hydrophilic Head: The 1-methylimidazole ring and the

-amino group create a high-polarity region capable of dipole-dipole interactions and hydrogen bonding. -

Lipophilic Tail: The butyl chain (C4) provides Van der Waals surfaces that facilitate solvation in non-polar or moderately polar organic solvents.[1]

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Primary Solubility Matrix

Qualitative assessment based on structural analogs (e.g., (1-Methyl-1H-imidazol-2-yl)methanamine).[1][2]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible / High | Strong H-bonding interactions stabilize the amine and imidazole nitrogens. Ideal for reductive amination reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the free base form.[1] DCM is the preferred extraction solvent from basic aqueous layers. |

| Polar Aprotic | DMSO, DMF, DMAc | Miscible | High dipole moments interact favorably with the polar imidazole core.[1] Suitable for high-temp nucleophilic substitutions. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Soluble, though solubility may decrease in diethyl ether due to lower polarity.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction, though less efficient than DCM for this specific polarity profile.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | The polar head group resists solvation in pure aliphatics.[1] Toluene is better than hexanes due to |

| Aqueous | Water (pH < 7) | High | Forms highly soluble ammonium/imidazolium salts.[1] |

| Aqueous | Water (pH > 12) | Moderate/Low | Exists as a free base; likely forms an emulsion or separates as an oil.[1] |

Thermodynamic Modeling (Hansen Parameters)

The solubility behavior can be predicted using the "like dissolves like" principle via Hansen parameters (

-

Target Molecule: High

and -

Best Solvent Match: Solvents with matching high

/

Experimental Protocols

As a researcher, you should not rely solely on literature values. Use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Visual Solubility Screening (Gravimetric)

Objective: Determine the saturation limit (

-

Preparation: Weigh 100 mg of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine into a clear 4 mL vial.

-

Titration: Add the target solvent in 100 µL aliquots at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: pH-Dependent Partitioning (Extraction Efficiency)

Objective: Optimize purification yields.

-

Dissolve 50 mg of compound in 10 mL 0.1 M HCl (Compound is fully protonated/soluble).

-

Wash with DCM (Organic layer should be empty).[1]

-

Basify aqueous layer to pH 12 using NaOH (Compound converts to free base).

-

Extract with DCM (3 x 10 mL).

-

Evaporate organic layer and weigh residue to calculate recovery efficiency.[1]

Decision Framework & Visualization

The following diagram illustrates the logical workflow for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Solvent Selection Decision Tree for Synthesis and Purification workflows.[1]

Practical Implications for Research

Synthesis Considerations

When using this amine in reductive amination (e.g., reacting with an aldehyde), Methanol or DCM are the gold standards.[1]

-

Why? Methanol solvates the intermediate imine effectively and is compatible with borohydride reducing agents (NaBH₄).[1]

-

Caution: Avoid acetone or ethyl acetate during reaction phases if primary amine nucleophilicity is critical, as side reactions (imine formation with solvent) may occur.[1]

Purification & Storage

-

Hygroscopicity: Due to the imidazole ring, the compound is likely hygroscopic.[1] Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

-

Oxidation: While relatively stable, primary amines can oxidize over time.[1] If the liquid turns yellow/brown, purify via short-path distillation or a silica plug (eluting with DCM:MeOH:NH₃).[1]

References

-

Compound Identification: Sigma-Aldrich. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine Product Page. CAS 1033693-05-8.[2][3][4][5]

-

General Imidazole Solubility: Emel'yanenko, V. N., et al. "Solubility and Thermodynamic Functions of Imidazole in Pure Solvents."[1] Journal of Chemical Thermodynamics, 2011.[1]

-

Synthesis Methodology: BenchChem. Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine Synthesis. (Analogous synthesis via reductive amination).[1][6] [1]

-

Physical Properties: PubChem. Compound Summary for (1-Methyl-1H-imidazol-2-yl)methanamine. (Structural analog data).

Sources

- 1. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]

- 2. 2-butylamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine | 1033693-05-8 [sigmaaldrich.com]

- 4. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine | 1033693-05-8 [sigmaaldrich.com]

- 5. N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine (642075-18-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

Introduction: Beyond Potency – The Critical Role of Thermodynamic Stability in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of Imidazole-Based Butanamines

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. For a promising candidate, such as an imidazole-based butanamine, to transition from a laboratory hit to a clinical reality, it must possess a robust and predictable physicochemical profile. Central to this profile is thermodynamic stability. Imidazole and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their ability to engage in diverse biological interactions and their synthetic tractability.[1][2][3][4] The butanamine moiety, a common pharmacophoric element, often enhances interactions with biological targets. However, the combination of these fragments introduces structural complexities that directly impact the molecule's inherent stability.

This guide provides an in-depth exploration of the thermodynamic stability of imidazole-based butanamines. We will move beyond theoretical definitions to provide researchers, scientists, and drug development professionals with a practical framework for assessing, interpreting, and engineering stability. Understanding the thermodynamic landscape of these molecules is not an academic exercise; it is a critical requirement for predicting shelf-life, ensuring formulation robustness, avoiding costly late-stage failures, and ultimately, guaranteeing patient safety and therapeutic efficacy.

Foundational Principles: Decoding Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a compound compared to its constituent elements or potential degradation products. A more stable compound exists in a lower energy state.[5][6] In the context of a pharmaceutical compound, we are primarily concerned with the Gibbs free energy of formation (ΔG°f) and the energy barriers to degradation. The core relationship is governed by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy) represents the total heat content of the system. A more negative enthalpy of formation (ΔH°f) indicates stronger intramolecular bonds and a more stable molecule.[5] Experimental techniques like bomb calorimetry are the gold standard for determining the enthalpy of formation by first measuring the enthalpy of combustion.[5][7][8]

-

TΔS (Temperature and Entropy) represents the energy associated with disorder. While crucial, for solid-state pharmaceuticals at constant temperature, the enthalpic contribution (ΔH) often dominates the stability assessment.

It is vital to distinguish between thermodynamic and kinetic stability. A compound can be thermodynamically unstable (i.e., prone to degradation) but kinetically stable if the activation energy for the degradation pathway is very high. However, over the long term and under various stress conditions (heat, light, humidity), thermodynamic tendencies will prevail. This guide focuses on quantifying the inherent thermodynamic stability that underpins long-term viability.

Methodologies for Stability Assessment: A Dual-Pronged Approach

A comprehensive understanding of a compound's stability profile is achieved by integrating experimental measurements with computational predictions. This dual approach allows for the validation of theoretical models and provides a deeper mechanistic insight into the drivers of stability.

Experimental Characterization: Quantifying Stability

Several powerful analytical techniques can be employed to measure the thermodynamic properties of imidazole-based butanamines.

-

Differential Scanning Calorimetry (DSC): This is a cornerstone technique for thermal analysis. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9][10] It provides critical data on melting point (Tₘ), enthalpy of fusion (ΔHfus), and heat capacity (Cₚ).[7][11] A high melting point and large enthalpy of fusion are generally indicative of a stable crystal lattice with strong intermolecular interactions.

-

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is invaluable for determining decomposition temperatures and identifying the loss of solvates or volatiles, which can impact stability.[7][12]

-

Combustion Calorimetry: This technique provides the most direct measure of the standard enthalpy of formation (ΔfH°), a fundamental indicator of thermodynamic stability.[7][8] By burning a compound under controlled conditions and measuring the heat released, one can calculate its energy content.[5]

-

Isothermal Calorimetry: This method can be used to study the kinetics of degradation reactions in real-time by measuring the minute heat changes associated with the process, providing a link between thermodynamic propensity and kinetic reality.

Computational Chemistry: Predicting Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding molecular stability before a compound is even synthesized.[13]

-

Calculating Enthalpy of Formation (HOF): DFT methods like B3PW91 or composite methods like Gaussian-n (G3, G4) can calculate the gas-phase enthalpy of formation with high accuracy.[7][8][13] These calculations allow for the rapid screening of virtual libraries of imidazole-based butanamine derivatives to prioritize the synthesis of more stable analogues.

-

Bond Dissociation Energy (BDE): BDE calculations identify the weakest bond in a molecule, which is often the initial site of thermal degradation.[13] For an imidazole-based butanamine, this could be a C-N bond in the butanamine chain or a C-H bond on the imidazole ring.

-

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack, which are common mechanisms of chemical degradation.

Workflow for Comprehensive Stability Analysis

The following diagram illustrates a logical workflow for assessing the thermodynamic stability of a novel imidazole-based butanamine.

Caption: Integrated workflow for thermodynamic stability assessment.

Structure-Stability Relationships (SSR) in Imidazole-Based Butanamines

The thermodynamic stability of these molecules is not random; it is a direct consequence of their specific molecular structure.

-

The Imidazole Core: The imidazole ring itself is an aromatic heterocycle, conferring significant resonance stabilization.[14][15] This aromaticity makes the core relatively robust. The pKa of the imidazole nitrogen (conjugate acid pKa ≈ 7) means that the protonation state can influence intermolecular interactions (e.g., hydrogen bonding), which in turn affects crystal lattice energy and, therefore, stability.

-

The Butanamine Substituent: The flexible butanamine chain introduces degrees of conformational freedom. While this can be beneficial for binding to a biological target, it can lead to a higher entropy in the amorphous state and potentially lower crystalline stability compared to more rigid analogues. The position of the butanamine on the imidazole ring (N-1, C-2, C-4, or C-5) is critical.

-

Steric Hindrance: Bulky groups adjacent to each other can introduce ring strain or unfavorable steric interactions, raising the ground-state energy and decreasing overall stability.[13]

-

Electronic Effects: The amine group is electron-donating. Its position relative to the imidazole nitrogens can modulate the electronic distribution within the aromatic ring, potentially affecting susceptibility to oxidative or hydrolytic degradation.

-

-

Additional Functional Groups: Other substituents on either the imidazole ring or the butanamine chain will profoundly impact stability. Electron-withdrawing groups (e.g., nitro groups, halogens) can alter the ring's electronic character and have been shown to impact thermal stability.[13] Conversely, groups capable of strong hydrogen bonding can significantly increase the crystal lattice energy, leading to higher melting points and greater stability.

Data Summary: Illustrative Thermodynamic Parameters

The table below presents hypothetical, yet realistic, data for a series of imidazole derivatives to illustrate how structural modifications can influence key thermodynamic parameters.

| Compound ID | Structure Modification | Melting Point (Tₘ, °C) | Enthalpy of Fusion (ΔHfus, kJ/mol) | Calculated Gas-Phase HOF (ΔfH°, kJ/mol) |

| IMB-01 | 4-(butan-1-yl)imidazole | 115 | 18.5 | +85 |

| IMB-02 | IMB-01 with 2-fluoro | 128 | 22.1 | +40 |

| IMB-03 | IMB-01 with 2-nitro | 165 | 29.8 | -15 |

| IMB-04 | 1-(butan-1-yl)imidazole | 98 | 15.2 | +110 |

Data is illustrative. Actual values require experimental determination.

Interpretation:

-

Adding an electron-withdrawing fluorine (IMB-02) or nitro group (IMB-03) increases intermolecular interactions, reflected in higher Tₘ and ΔHfus, and lowers the enthalpy of formation, indicating greater intramolecular stability.

-

Moving the butanamine chain from the carbon at position 4 (IMB-01) to the nitrogen at position 1 (IMB-04) disrupts potential N-H···N hydrogen bonding networks in the solid state, leading to a lower melting point and reduced crystalline stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines a self-validating system for determining the thermal properties of a novel imidazole-based butanamine.

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and assess the thermal stability of the compound.

Materials:

-

Differential Scanning Calorimeter (e.g., PerkinElmer Pyris Diamond DSC or similar).[10]

-

Hermetically sealed aluminum pans and lids.

-

Microbalance (readable to ±0.01 mg).

-

High-purity indium standard for calibration.

-

High-purity nitrogen gas (99.99%).

-

Test compound (imidazole-based butanamine), dried to constant weight.

Procedure:

-

Instrument Calibration:

-

Causality: Calibration ensures the accuracy of temperature and enthalpy measurements. Indium is used as a standard due to its well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g).

-

Perform a two-point calibration for temperature and a one-point calibration for enthalpy using the indium standard as per the manufacturer's instructions. The calibration must meet the system suitability test (e.g., measured Tₘ within ±0.5 °C of the standard).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

-

Causality: This sample size is optimal for achieving a clear thermal signal without causing thermal lag.

-

Hermetically seal the pan. This prevents mass loss due to sublimation or volatilization during the experiment, which would invalidate enthalpy calculations. Prepare an identical empty, sealed pan to be used as a reference.

-

-

Experimental Run:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with nitrogen gas at a constant flow rate (e.g., 20 mL/min).

-

Causality: The inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are related to the physical properties of the compound itself.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 K/min, to a temperature well above the melting point but below the decomposition temperature (determined by a preliminary TGA scan).[9]

-

Causality: A 10 K/min scan rate provides a good balance between resolution and sensitivity.

-

-

Data Analysis:

-

Record the heat flow versus temperature curve (thermogram).

-

The melting event will appear as an endothermic peak. The extrapolated onset temperature of this peak is defined as the melting point (Tₘ).

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). The instrument software will perform this calculation, expressed in J/g, which can be converted to kJ/mol using the molecular weight of the compound.

-

Examine the thermogram for any other thermal events, such as solid-solid phase transitions or the onset of decomposition (indicated by a sharp exothermic or endothermic deviation from the baseline).

-

-

Self-Validation:

-

Run the experiment in triplicate to ensure reproducibility. The relative standard deviation for Tₘ should be <1%, and for ΔHfus should be <5%.

-

Perform a heat-cool-heat cycle. The absence of the melting peak on the second heat scan can indicate decomposition upon melting, a critical stability concern. If the peak reappears, it confirms reversible melting.

-

Conclusion

The thermodynamic stability of imidazole-based butanamines is a multifaceted property that is fundamental to their success as therapeutic agents. A thorough investigation, leveraging both high-fidelity experimental techniques like DSC and TGA and predictive in silico modeling, is not optional but essential. By understanding the intricate relationship between molecular structure and energetic stability, drug development teams can rationally design molecules with superior physicochemical properties, de-risk candidates early in the pipeline, and ultimately accelerate the delivery of safe and effective medicines. This guide provides the foundational principles and practical methodologies to empower researchers to confidently navigate the thermodynamic challenges inherent in pharmaceutical development.

References

-

Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

-

Synthesis, characterization of imidazole-based copper complex mixtures and study of their thermal behaviour. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. (2012, January 15). OSTI.GOV. Retrieved February 23, 2026, from [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). DovePress. Retrieved February 23, 2026, from [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. Retrieved February 23, 2026, from [Link]

-

Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin. (2016, January 15). PubMed. Retrieved February 23, 2026, from [Link]

-

ThermoML:J. Chem. Thermodyn. 2018, 122, 65-72. (n.d.). NIST. Retrieved February 23, 2026, from [Link]

-

Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

-

The Cohesive Interactions in Phenylimidazoles. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved February 23, 2026, from [Link]

-

Thermodynamic probes of cold instability: application to therapeutic proteins. (2019, November 18). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

-

Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

-

Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019, September 3). Springer. Retrieved February 23, 2026, from [Link]

-

Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (2019, November 15). MDPI. Retrieved February 23, 2026, from [Link]

-

Measuring Thermodynamic Stability. (2013, March 21). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). SciSpace. Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

-

Stability matters, too – the thermodynamics of amyloid fibril formation. (2022, February 2). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.). Copernicus Publications. Retrieved February 23, 2026, from [Link]

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022, September 19). MDPI. Retrieved February 23, 2026, from [Link]

-

A comparative DFT study of the Schiff base formation from acetaldehyde and butylamine, glycine and phosphatidylethanolamine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Comprehensive Oxidation Mechanism of n-Butylamine and 2-Butylamine by H and OH Radicals: Insights into Reactivity. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023, April 20). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 23, 2026, from [Link]

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). Nature. Retrieved February 23, 2026, from [Link]

-

Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. (2002, March 8). PubMed. Retrieved February 23, 2026, from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. ThermoML:J. Chem. Thermodyn. 2018, 122, 65-72 [trc.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. purkh.com [purkh.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Toxicity Profile of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific Safety Data Sheet (SDS) and comprehensive toxicity data for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS No. 1033693-05-8) are not publicly available at the time of this writing. This guide has been compiled by a Senior Application Scientist to provide a projected safety and toxicity profile based on data from structurally related imidazole compounds. The information herein is intended for preliminary research and risk assessment purposes and must be supplemented with compound-specific experimental data as it becomes available. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The compound 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, a substituted imidazole, represents a novel chemical entity with potential for further development in various research and drug discovery programs.[4] Understanding the safety and toxicity profile of such a compound is a critical prerequisite for its synthesis, handling, and progression through the drug development pipeline. This guide provides an in-depth analysis of the anticipated safety considerations and a roadmap for the toxicological evaluation of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, drawing upon data from analogous structures to inform best practices.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is presented in Table 1. These properties are essential for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as for designing appropriate handling and formulation strategies.

| Property | Value | Source |

| CAS Number | 1033693-05-8 | |

| Molecular Formula | C₈H₁₅N₃ | |

| Molecular Weight | 153.23 g/mol | |

| Physical Form | Liquid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Projected Safety Data Sheet (SDS) and Hazard Profile

Based on the known hazards of structurally similar imidazole compounds, such as 1-methylimidazole and 1-butylimidazole, a projected hazard profile for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is outlined below.[5][6][7]

-

Hazard Identification: Expected to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[8]

-

First-Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][9]

-

-

Handling and Storage: Handle in a well-ventilated place. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Personal Protection:

-

Engineering Controls: Use only in a chemical fume hood.

-

Personal Protective Equipment: Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are mandatory.

-

Toxicity Profile and Experimental Evaluation

A comprehensive toxicological assessment is essential to characterize the potential adverse effects of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine. The following sections detail key toxicological endpoints and the experimental protocols for their evaluation.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a short period.

Experimental Protocol: Acute Oral Toxicity (OECD TG 423)

-

Animal Model: Wistar rats (female, 8-12 weeks old).

-

Dosage: A starting dose of 300 mg/kg is administered to a single animal.

-

Administration: The compound is administered by oral gavage.

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 (median lethal dose) is estimated based on the observed outcomes.

Rationale: This stepwise procedure minimizes the number of animals required while still providing a robust estimation of the acute oral toxicity. The choice of the Wistar rat is based on historical data and its common use in toxicological studies.

Skin Corrosion/Irritation

This assay determines the potential of a substance to cause irreversible or reversible skin damage.

Experimental Protocol: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test (OECD TG 431)

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Application: The test chemical is applied topically to the surface of the skin tissue.

-

Exposure: The tissue is exposed for defined periods (e.g., 3 minutes and 1 hour).

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability.

Rationale: The use of an in vitro RHE model is a validated alternative to traditional animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement). It provides a mechanistically relevant assessment of skin corrosion potential.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

-

Exposure: The bacterial strains are exposed to a range of concentrations of the test compound.

-

Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

Rationale: The Ames test is a rapid and sensitive screening assay for identifying point mutations. The inclusion of the S9 mix is critical as some chemicals only become genotoxic after metabolic activation.

Caption: A generalized workflow for the toxicological evaluation of a novel chemical entity.

Conclusion

While specific experimental data for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is currently lacking, a precautionary approach based on the known hazards of structurally related imidazole compounds is warranted. This guide provides a framework for the safe handling and a comprehensive strategy for the toxicological evaluation of this novel compound. The outlined experimental protocols, grounded in established regulatory guidelines, offer a robust pathway to characterize its safety profile. As with any new chemical entity, it is imperative that researchers generate empirical data to validate these projections and ensure the safety of all personnel involved in its handling and development.

References

-

(1-methyl-1H-imidazol-2-yl)methanamine - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

1H-Imidazole, 1-methyl- - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme. Retrieved February 23, 2026, from [Link]

-

1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016, April 21). Australian Industrial Chemicals Introduction Scheme. Retrieved February 23, 2026, from [Link]

-

1H-Imidazole-1-butanamine supplier - CAS 67319-76-0 - EC-000.1379. (2024, April 29). Retrieved February 23, 2026, from [Link]

-

1-Butanamine, N-methyl- - NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Pharmaceuticals, 16(7), 948. [Link]

-

TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2006). Retrieved February 23, 2026, from [Link]

-

Synthesis and study of biological activity of some new Imidazole derivatives. (2016). Baghdad Science Journal, 13(3), 518-527. [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Chemical Sciences Journal, 8(3). [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). Biomedicine & Pharmacotherapy, 192, 118603. [Link]

-

“Imidazole: A Versatile scaffold for Biological Activity”. (2016). International Journal of Pharmaceutical Sciences and Research, 7(8), 3073-3081. [Link]

- Method for synthesizing imidazole compound. (2023). Google Patents.

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An Inquiry into the Origins of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine: A Search for a History

A comprehensive investigation into the history and discovery of the chemical compound 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine reveals a notable absence of publicly available information regarding its specific origins. Despite its commercial availability as a research chemical, a detailed historical record, including its first synthesis, the researchers involved, and the initial purpose of its creation, remains largely undocumented in scientific literature and patent databases.

The imidazole ring system, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The imidazole scaffold is a versatile building block in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The synthesis of imidazole-containing molecules is a well-established field, with various methods developed since the first synthesis of imidazole itself by Heinrich Debus in 1858.[3]

However, for the specific molecule 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS Number: 1033693-05-8), the public record is sparse. It is listed for sale by chemical suppliers, such as Sigma-Aldrich, indicating its use in laboratory research.[6] The availability of such compounds is common for screening in drug discovery programs or for use as intermediates in the synthesis of more complex molecules.

The lack of specific literature on its discovery suggests several possibilities. The compound may have been synthesized as part of a larger library of molecules for high-throughput screening, where the focus is on the biological activity of the collection as a whole rather than the detailed history of each individual compound. Alternatively, it may be a synthetic intermediate whose preparation is considered routine and not novel enough to warrant a dedicated publication. It is also possible that the synthesis and any associated biological data are contained within proprietary company archives and have not been disclosed publicly.

While general methods for the synthesis of substituted imidazoles are extensively documented, providing a theoretical framework for how 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine could be prepared, these do not constitute a historical account of its actual discovery.[7][8][9][10]

References

- Synthesis, Characterization and Biological Activity Studies of Some N-Mannich Bases of 1-Substituted methyl-2-(substituted phenyl)benzimidazoles. (n.d.).

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.).

- 12 A review: Imidazole synthesis and its biological activities. (2016, November 15).

- 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine - Sigma-Aldrich. (n.d.).

- 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. (n.d.).

- 1-Methylimidazole - Wikipedia. (n.d.).

- Imidazole synthesis - Organic Chemistry Portal. (n.d.).

- (PDF) Mini review on biological activity of Imidazole and their derivatives - ResearchGate. (2023, January 11).

- A Review on “Imidazole and Various Biological Activities” - International Journal of Pharmacy & Pharmaceutical Research. (2022, May 30).

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (2020, March 3).

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).

- Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015, May 4).

- CN115626896A - Method for synthesizing imidazole compound - Google Patents. (n.d.).

- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (2020, May 18).

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (2025, March 21).

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine | 1033693-05-8 [sigmaaldrich.com]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

Methodological & Application

Step-by-step preparation of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine from precursors

Strategic Overview & Retrosynthesis

The target molecule, 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine , features an imidazole core functionalized at the C2 position with an

Synthetic Route Selection

While direct alkylation of imidazole is possible, it often suffers from regioselectivity issues (N1 vs. N3 vs. C2). To ensure high regiocontrol and scalability, this protocol utilizes the C2-lithiation strategy . The C2 proton of 1-methylimidazole is relatively acidic (pKa ~33) and can be selectively removed by n-butyllithium (n-BuLi).

We employ a robust two-step sequence to ensure purity and operational simplicity:

-

Nucleophilic Addition: Lithiation of 1-methylimidazole followed by reaction with butyronitrile to yield the intermediate ketone, 1-(1-methyl-1H-imidazol-2-yl)butan-1-one.

-

Reductive Amination: Conversion of the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.

Note: This protocol produces the racemic amine. Enantioselective variants would require chiral sulfinamide auxiliaries (e.g., Ellman’s auxiliary), which are outside the scope of this standard preparation guide.

Reaction Pathway Diagram[1][2][3][4]

Figure 1: Synthetic pathway for the preparation of the target amine via a ketone intermediate.[1][2] The lithiation strategy ensures exclusive C2 functionalization.

Safety & Handling Protocols

| Hazard Class | Reagent | Critical Precaution |

| Pyrophoric | n-Butyllithium (n-BuLi) | Reacts violently with air/moisture. Use strict Schlenk techniques or a glovebox. Titrate before use. |

| Toxic/Corrosive | 1-Methylimidazole | Irritant. Avoid inhalation. Handle in a fume hood. |

| Toxic | Sodium Cyanoborohydride | Generates HCN gas upon contact with strong acids. Maintain pH > 3 during disposal. |

| Flammable | THF, Methanol | Keep away from ignition sources. Use anhydrous THF for Step 1. |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-imidazol-2-yl)butan-1-one

Objective: Selective C2-acylation of 1-methylimidazole. Scale: 20 mmol

Reagents & Materials

-

1-Methylimidazole: 1.64 g (20 mmol)

-

n-Butyllithium (2.5 M in hexanes): 8.8 mL (22 mmol, 1.1 equiv)

-

Butyronitrile: 1.52 g (22 mmol, 1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous: 40 mL

-

Hydrochloric acid (2 M): 30 mL

-

Sodium bicarbonate (sat. aq.): ~50 mL

Procedure

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Flush with nitrogen for 10 minutes.[3]

-

Solvent Charge: Add anhydrous THF (40 mL) and 1-methylimidazole (1.64 g). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (8.8 mL) over 15 minutes via syringe. Crucial: Maintain internal temperature below -60°C to prevent side reactions.

-

Observation: The solution may turn a pale yellow or orange color, indicating the formation of the 2-lithio species.

-

Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Addition: Add butyronitrile (1.52 g) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. The color may darken to a deep red/brown.

-

Hydrolysis (Critical Step): The reaction initially forms an imine salt. To convert this to the ketone, acidic hydrolysis is required.

-

Quench the reaction by adding 2 M HCl (30 mL) carefully (exothermic!).

-

Stir vigorously at room temperature for 1 hour.

-

-

Workup:

-

Basify the mixture to pH ~9 using saturated NaHCO3 or 2 M NaOH.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine (20 mL), dry over Na2SO4, and concentrate under reduced pressure.

-

-

Purification: The crude ketone is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, 100% EtOAc to 5% MeOH/EtOAc).

Checkpoint:

-

Expected Yield: 2.4 – 2.7 g (80-90%).

-

1H NMR (CDCl3): Look for the propyl triplet (~1.0 ppm), multiplet (~1.7 ppm), triplet (~3.0 ppm), N-methyl singlet (~4.0 ppm), and two imidazole aromatic protons (~7.0 and 7.2 ppm).

Step 2: Reductive Amination to 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Objective: Conversion of the ketone to the primary amine. Scale: 10 mmol (using product from Step 1)

Reagents & Materials

-

Ketone intermediate (from Step 1): 1.52 g (10 mmol)

-

Ammonium Acetate (NH4OAc): 7.7 g (100 mmol, 10 equiv)

-

Sodium Cyanoborohydride (NaCNBH3): 0.94 g (15 mmol, 1.5 equiv)

-

Methanol: 30 mL

-

Optional: 3Å Molecular Sieves (activated)

Procedure

-

Imine Formation: In a 100 mL round-bottom flask, dissolve the ketone (1.52 g) and ammonium acetate (7.7 g) in Methanol (30 mL).

-

Insight: A large excess of ammonium acetate is required to drive the equilibrium toward the imine and prevent the formation of secondary amine dimers.

-

-

Reduction: Add Sodium Cyanoborohydride (0.94 g) in one portion.

-

Note: NaCNBH3 is selective; it reduces the protonated imine much faster than the ketone at pH 6-7 (buffered by ammonium acetate).

-

-

Incubation: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

-

Workup:

-

Concentrate the methanol to ~5 mL under reduced pressure.

-

Dilute with water (20 mL) and acidify to pH < 2 with 6 M HCl. (Caution: HCN evolution possible; perform in hood).

-

Wash the acidic aqueous layer with Diethyl Ether (2 x 15 mL) to remove non-basic impurities.

-

Basification: Adjust the aqueous layer to pH > 12 using solid KOH or NaOH pellets (cooling in ice bath).

-

Extraction: Extract the free amine with Dichloromethane (DCM) (4 x 20 mL). Note: The amine is polar; multiple extractions are necessary.

-

-

Isolation: Dry the combined DCM layers over Na2SO4, filter, and concentrate to yield the target amine as a pale yellow oil.

Checkpoint:

-

Expected Yield: 1.1 – 1.3 g (70-85%).

-

1H NMR (CDCl3): The alpha-proton (CH-NH2) typically appears as a triplet or dd around 3.8–4.2 ppm. The disappearance of the ketone carbonyl signal in 13C NMR (~190 ppm) confirms reduction.

Analytical Validation

| Technique | Expected Signal Characteristics |

| 1H NMR | |

| 13C NMR | |

| Mass Spec | [M+H]+ = 154.13 : Consistent with formula C8H15N3. |

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Ketone Synthesis)

-

Cause: Incomplete lithiation or moisture in THF.

-

Solution: Ensure THF is freshly distilled or from a solvent purification system. Titrate n-BuLi using diphenylacetic acid or N-benzylbenzamide to confirm concentration. Increase lithiation time to 1 hour.

Issue: Secondary Amine Formation in Step 2

-

Cause: Insufficient ammonium source or high pH.

-

Solution: Ensure at least 10 equivalents of NH4OAc are used. Do not use NaBH4; stick to NaCNBH3 as it is less aggressive toward the ketone, allowing the imine to form first.

Issue: Product Stays in Aqueous Phase

-

Cause: High water solubility of the imidazole-amine.

-

Solution: Saturate the aqueous phase with NaCl (salting out) before DCM extraction. Alternatively, use CHCl3/Isopropanol (3:1) as the extraction solvent.[4]

References

-

Review of Imidazole Lithiation: Iddon, B., & Ngochindo, R. I. (1994).[5] Heteroaromatic organolithium compounds. Heterocycles, 38(11), 2487-2568. Link

-

General Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Synthesis of 2-Acylimidazoles: Shapiro, G., & Marzi, M. (1997). Acylation of 2-Lithio-1-methylimidazole. The Journal of Organic Chemistry, 62, 7096-7097. Link

-

Safety of Organolithium Reagents: Schwindt, M. A., Leong, W., & McWilliams, J. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54637. Link

Sources

- 1. BJOC - One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. people.uniurb.it [people.uniurb.it]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

Application Note: Derivatization Protocols for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine

Executive Summary

This technical guide details the derivatization procedures for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS: 1033693-05-8), a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, this molecule presents a histamine-like architecture with a specific

The Core Challenge: The molecule contains two basic nitrogen centers: a highly nucleophilic primary amine (aliphatic) and a moderately basic imidazole nitrogen (

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the ionization states of the substrate to select appropriate solvent systems and scavengers.

| Property | Value / Description | Implication for Protocol |

| Molecular Weight | 153.22 g/mol | Low MW allows for "fragment" growth. |

| Primary Amine pKa | ~9.8 (Estimated) | Requires basic conditions (pH > 10) to be fully nucleophilic. |

| Imidazole N3 pKa | ~7.0 - 7.2 | Acts as a proton trap; can buffer reaction mixtures unexpectedly. |

| N-Methylation | Position 1 | Advantage: No N-H protection needed on the ring. Risk: Increases electron density, making N3 a better ligand for metal catalysts. |

| Solubility | High in MeOH, DCM, Water | Risk: Product loss during aqueous acidic workup is the #1 failure mode. |

Critical Pre-Derivatization Logic

The following decision tree outlines the selection of the optimal derivatization pathway based on the desired pharmacophore.

Figure 1: Strategic workflow for selecting derivatization reagents based on the target functional group.

Protocol A: Chemoselective Amide Coupling (HATU Method)

Rationale: Standard EDC/NHS coupling can be sluggish with sterically hindered

Materials

-

Substrate: 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (1.0 eq)

-

Carboxylic Acid: Diverse R-COOH (1.1 eq)

-

Coupling Agent: HATU (1.1 - 1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration relative to acid).

-

Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes. Note: We reserve 1.0 eq of base for the amine.

-

Activation: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange.

-

Amine Addition: Dissolve the imidazole-amine substrate (1.0 eq) in a minimal amount of DMF containing the remaining DIPEA (1.0 eq). Add this dropwise to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours.

-

QC Check: Monitor by LCMS.[1] Look for the [M+H]+ peak. If the imidazole ring was acylated (rare with HATU but possible), it usually hydrolyzes upon LCMS injection or aqueous workup.

-

-

Quench: Dilute with Ethyl Acetate (EtOAc).

Workup (Critical)

Do not use 1M HCl washes. The imidazole will protonate, and your product will be extracted into the aqueous waste.

-

Wash 1: Saturated NaHCO3 (removes unreacted acid/HATU byproducts).

-

Wash 2: Brine (removes DMF).

-

Drying: Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: Reductive Amination (Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the secondary amine and is mild enough to leave the imidazole ring untouched.

Materials

-

Substrate: 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (1.0 eq)

-

Aldehyde/Ketone: (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

Step-by-Step Methodology

-

Imine Formation: Dissolve the amine substrate and the aldehyde in DCE (0.1 M).

-

Catalysis: Add Acetic Acid (1.0 eq). This buffers the solution to pH ~5–6, accelerating imine formation without protonating the imidazole to the point of deactivation.

-

Mixing: Stir for 30–60 minutes at RT.

-

Reduction: Add STAB (1.5 eq) as a solid.

-

Observation: Mild gas evolution may occur.

-

-

Reaction: Stir overnight (12–16 hours) at RT.

-

Quench: Add saturated aqueous NaHCO3 and stir vigorously for 20 minutes to quench remaining borohydride.

Protocol C: Purification of Imidazole Derivatives

The physicochemical properties of this scaffold make standard silica chromatography difficult (streaking due to basicity).[3]

Method 1: "Catch and Release" (SCX Chromatography)

This is the most robust method for parallel synthesis libraries.

-

Load: Dissolve crude mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

-

Wash: Flush column with MeOH (3 column volumes).

-

Elute: Release the product using 2M Ammonia in Methanol.

-

Finish: Concentrate the ammoniacal eluent to yield the pure free base.

Method 2: High pH Reverse Phase HPLC

If high purity (>98%) is required for biological assay:

-

Column: C18 (e.g., XBridge BEH C18).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

-

Mobile Phase B: Acetonitrile.[2]

-

Reasoning: At pH 10, the imidazole and the amine are deprotonated (neutral). This increases retention on the lipophilic C18 column, resulting in sharp peaks and excellent separation from polar impurities. Do not use TFA buffers; the ion-pairing will cause peak broadening.

Figure 2: Decision matrix for purification based on scale and purity requirements.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Imidazole acting as a ligand for metals (if using Pd coupling) or trapping acyl group. | Ensure excess base (DIPEA) is used. Switch to HATU if using EDC. |

| Product in Aqueous Waste | Product protonated during workup. | STOP. Do not use HCl. Adjust aqueous layer to pH 12 with NaOH and re-extract with DCM/IPA (3:1). |

| Broad Peaks (NMR) | Rotamers or proton exchange on imidazole. | Run NMR in DMSO-d6 at 350K to coalesce peaks. Add a drop of D2O to exchange labile protons. |

| Streaking on TLC | Interaction with Silica silanols.[3] | Pre-treat TLC plate with 5% Triethylamine in MeOH/DCM before spotting. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Available at: [Link]

-

Biotage Application Notes. (2023). "Strategies for the Purification of Basic Amines." Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. biotage.com [biotage.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Characterization of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine as a Novel Curing Agent for Epoxy Resins

Abstract

This document provides a comprehensive guide for researchers and formulation scientists on the evaluation and application of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine as a potential curing agent for epoxy resin systems. Imidazole derivatives are a well-established class of catalysts and hardeners that promote the anionic homopolymerization of epoxy resins, offering unique advantages in processing and final properties, such as extended pot life, rapid cure at elevated temperatures, and high thermal stability.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols. We present detailed methodologies for characterizing the curing kinetics via Differential Scanning Calorimetry (DSC), monitoring rheological changes to determine processing windows, and evaluating the thermomechanical performance of the cured polymer. The protocols are designed to be self-validating, enabling scientists to systematically assess this novel amine-substituted imidazole and optimize its use in advanced materials applications, including adhesives, coatings, and composites.[1]

Introduction: The Role of Imidazoles in Epoxy Chemistry

Epoxy resins are a cornerstone of the thermosetting polymer industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. The transformation from a liquid resin to a durable, cross-linked solid is governed by the curing agent.[4] While traditional amine and anhydride hardeners are widely used, they often involve stoichiometric calculations and can have high reactivity, limiting pot life.

Imidazole-based curing agents operate through a different mechanism: catalytic anionic polymerization.[5][6] The tertiary amine nitrogen on the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the oxirane (epoxy) ring. This initiates a chain-growth polymerization that can lead to a highly cross-linked network, even at low concentrations (typically < 8 parts per hundred resin, phr).[2] The structure of the imidazole derivative is critical; substituents on the ring dictate the catalyst's reactivity, latency, and ultimately, the final properties of the cured resin.[7]

The subject of this guide, 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine (CAS 1033693-05-8), is a unique structure featuring two key functional groups:

-

A 1-methyl-imidazole group: The methyl group at the N-1 position blocks the secondary amine functionality of the imidazole ring itself, meaning catalysis must proceed via the imino nitrogen (N-3). This is a common feature in many commercial imidazole catalysts.[8]

-

A primary butanamine group: The pendant butanamine group introduces a primary amine, which can participate in the curing reaction through a separate, nucleophilic addition mechanism, potentially acting as a co-hardener and influencing the final network structure.

This dual functionality suggests a complex and potentially advantageous curing profile. These protocols will enable the user to deconstruct and quantify its performance.

Proposed Curing Mechanism

The curing process is hypothesized to proceed via two parallel pathways, initiated by the two distinct amine functionalities of the molecule.

-

Anionic Homopolymerization (Catalytic Action): The lone pair of electrons on the N-3 nitrogen of the imidazole ring initiates a nucleophilic attack on a carbon atom of the epoxy ring. This ring-opening step forms an alkoxide anion, which then propagates the polymerization by attacking another epoxy group.[9][10] This chain reaction is characteristic of imidazole catalysis and is responsible for building the primary polyether network.[5]

-

Addition Polymerization (Co-Hardener Action): The primary amine of the butanamine side chain can also open two epoxy rings through a conventional step-growth addition mechanism, similar to standard aliphatic amine curing agents.

The interplay between these two mechanisms will define the overall cure rate, network density, and final properties of the thermoset.

Caption: Proposed dual curing mechanism of the epoxy resin.

Experimental Protocols

This section details the necessary protocols for a comprehensive evaluation of the curing agent. A standard liquid diglycidyl ether of bisphenol A (DGEBA) resin with an epoxy equivalent weight (EEW) of 185-192 g/eq is recommended as the base resin for these studies.

Protocol 1: Formulation and Sample Preparation

The accurate and homogeneous mixing of the curing agent into the epoxy resin is critical for obtaining reliable and reproducible results. Unlike stoichiometric curing agents, the concentration of catalytic imidazoles is often determined empirically.[7] A concentration screening is recommended.

Materials & Equipment:

-

Liquid DGEBA Epoxy Resin

-

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

-

Analytical balance (±0.001 g)

-

Disposable mixing cups and spatulas

-

Planetary centrifugal mixer or mechanical stirrer

-

Vacuum oven

Procedure:

-

Determine Mass Ratios: Prepare a series of formulations with varying concentrations of the curing agent. A typical starting range for imidazole catalysts is 1.0, 2.5, 5.0, and 7.5 phr (parts per hundred resin by weight).

-

Weighing: Tare a clean, disposable mixing cup. Accurately weigh the desired amount of DGEBA resin into the cup.

-

Addition of Curing Agent: Based on the weight of the resin, calculate and accurately weigh the corresponding amount of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine into the same cup.

-

Mixing:

-

Manual Mixing: Thoroughly mix the components with a clean spatula for 3-5 minutes, scraping the sides and bottom of the cup to ensure homogeneity.

-

Mechanical Mixing: For best results, use a planetary centrifugal mixer. Mix at 2000 rpm for 2 minutes. This method minimizes air entrapment.

-

-

Degassing: Place the mixed formulation into a vacuum oven at 40-50°C. Apply vacuum until bubbling ceases (typically 15-30 minutes) to remove any entrapped air.[3]

-

Storage: Store the degassed mixture in a sealed container at a low temperature (e.g., -20°C) to prevent premature curing before analysis.

Caption: General workflow for evaluation of the epoxy curing agent.

Protocol 2: Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic curing reaction, providing critical data on the reactivity and cure profile.[8][11]

Equipment:

-

DSC Instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC3)

-

Hermetic aluminum DSC pans and lids

-

Crimping press

Procedure:

-

Sample Preparation: Place 5-10 mg of the freshly mixed and degassed formulation into a tared aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to serve as a reference.

-

Dynamic Scan (Reactivity Profile):

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a low temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, and 20°C/min) to a temperature well beyond the completion of the exotherm (e.g., 250°C).[12]

-

Record the heat flow as a function of temperature.

-

-

Isothermal Scan (Cure Time at Specific Temperature):

-

Equilibrate the cell at the desired isothermal cure temperature (e.g., 100°C, 120°C, 150°C).

-

Rapidly place the sample and reference pans into the pre-heated cell (note: this is easier on instruments with autosamplers).

-

Hold the temperature constant and record the heat flow as a function of time until the signal returns to baseline, indicating the reaction is complete.

-

-

Data Analysis:

-

From the dynamic scan, determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total).[8]

-

From the isothermal scan, determine the time to peak and the total conversion at that temperature.

-

Table 1: Representative DSC Curing Data (Hypothetical)

| Curing Agent Conc. (phr) | Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | ΔH_total (J/g) |

| 2.5 | 10 | 115.2 | 135.8 | 410.5 |

| 5.0 | 10 | 108.6 | 128.1 | 455.2 |

| 7.5 | 10 | 105.1 | 124.5 | 458.9 |

| 5.0 | 5 | 102.5 | 119.3 | 450.8 |

| 5.0 | 20 | 114.8 | 137.4 | 457.1 |

Interpretation: A lower T_peak indicates higher reactivity. An increase in ΔH_total suggests a more complete cure. The near-plateau of ΔH at higher concentrations may indicate the catalytic limit has been reached.

Protocol 3: Rheological Characterization for Processing Parameters

Rheology tracks the change in viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') during cure. This data is essential for determining the processing window.[4]

Equipment:

-

Rotational rheometer with parallel plate geometry (e.g., TA Instruments ARES, Anton Paar MCR series)

-

Environmental test chamber for temperature control

Procedure:

-

Instrument Setup: Install a parallel plate geometry (e.g., 25 mm diameter). Set the gap to a specified distance (e.g., 1 mm).

-

Isothermal Time Sweep:

-

Preheat the lower plate to the desired isothermal temperature (e.g., 100°C).

-

Quickly place an appropriate amount of the degassed liquid formulation onto the center of the lower plate.

-

Lower the upper plate to the set gap, trimming any excess material.

-